molecular formula C10H7ClFN B2559453 4-Chloro-5-fluoro-6-methylquinoline CAS No. 2503206-62-8

4-Chloro-5-fluoro-6-methylquinoline

Cat. No. B2559453
M. Wt: 195.62
InChI Key: QEZICQOIYJRSED-UHFFFAOYSA-N
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Description

“4-Chloro-5-fluoro-6-methylquinoline” is a chemical compound with the CAS Number: 2503206-62-8 . It has a molecular weight of 195.62 . This compound is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of quinoline derivatives, including “4-Chloro-5-fluoro-6-methylquinoline”, is a topic of ongoing research . The exact synthesis process for this specific compound is not detailed in the available literature.


Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-5-fluoro-6-methylquinoline . The InChI code is 1S/C10H7ClFN/c1-6-2-3-8-9(10(6)12)7(11)4-5-13-8/h2-5H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-5-fluoro-6-methylquinoline” include a molecular weight of 195.62 .

Scientific Research Applications

Fluorescent Probes and Sensing Applications

Quinoline derivatives are investigated for their fluorescent properties, offering potential as pre-chromatographic derivatization reagents for amino acids analysis (Gatti, Gioia, & Pietra, 2002). This application is crucial for quality control in pharmaceuticals, demonstrating the compound's utility in enhancing detection sensitivity in liquid chromatography.

Anticancer Activity

The design and synthesis of quinoline derivatives have been a focal point in the search for new antitumor agents. For example, 2-phenylquinolin-4-ones have been evaluated for their cytotoxic activities against various tumor cell lines, showing promise as anticancer drug candidates (Chou et al., 2010). These findings underscore the potential of quinoline derivatives in developing novel chemotherapeutic options.

Asymmetric Synthesis and Catalysis

Quinoline derivatives are used in asymmetric hydrogenation reactions, indicating their role in producing chiral molecules (Wang et al., 2011). This application is significant for synthesizing biologically active compounds with high enantiomeric excess, essential for pharmaceuticals.

Metal Ion Sensing

The unique sensing properties of quinoline-based isomers towards metal ions like Al3+ and Zn2+ have been highlighted, with implications for environmental monitoring and bioimaging (Hazra et al., 2018). Such derivatives act as dual fluorescence chemosensors, offering a straightforward method for detecting metal ions through color changes observable by the naked eye.

Corrosion Inhibition

Quinoline derivatives, particularly those based on 8-hydroxyquinoline, exhibit excellent corrosion inhibition properties for metals in acidic environments (Rbaa et al., 2019). This application is vital for protecting industrial machinery and infrastructure, reducing maintenance costs and prolonging equipment life.

Future Directions

The future directions for research on “4-Chloro-5-fluoro-6-methylquinoline” and similar compounds are likely to focus on their potential therapeutic applications, given their wide range of biological activities .

properties

IUPAC Name

4-chloro-5-fluoro-6-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN/c1-6-2-3-8-9(10(6)12)7(11)4-5-13-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZICQOIYJRSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CN=C2C=C1)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-fluoro-6-methylquinoline

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